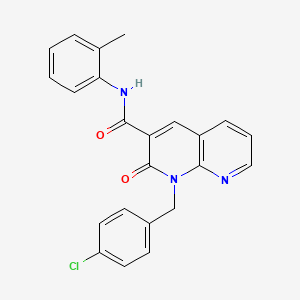
1-(4-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, making it a significant molecule in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 2-methylbenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to maintain consistency and efficiency in production .
化学反応の分析
Types of Reactions: 1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Common in organic synthesis, where one functional group is replaced by another, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .
類似化合物との比較
- 1-[(4-BROMOPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE
- 1-[(4-FLUOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE
Uniqueness: 1-[(4-CHLOROPHENYL)METHYL]-N-(2-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from its analogs.
特性
分子式 |
C23H18ClN3O2 |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-5-2-3-7-20(15)26-22(28)19-13-17-6-4-12-25-21(17)27(23(19)29)14-16-8-10-18(24)11-9-16/h2-13H,14H2,1H3,(H,26,28) |
InChIキー |
TUFACWVGFCKQGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14972280.png)
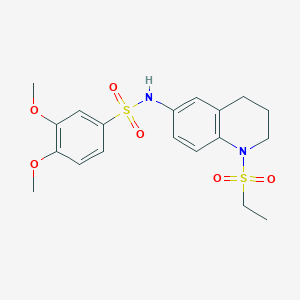
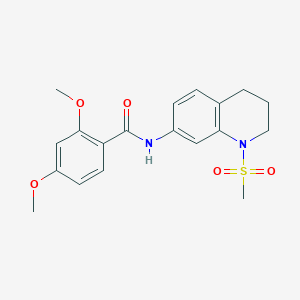
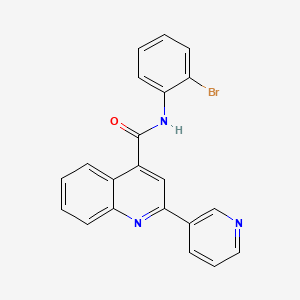
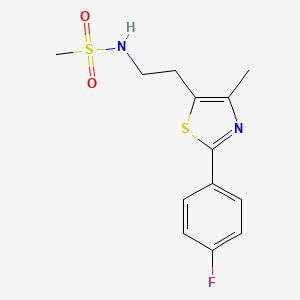
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-methyl-4-nitrobenzamide](/img/structure/B14972309.png)
![1-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B14972316.png)

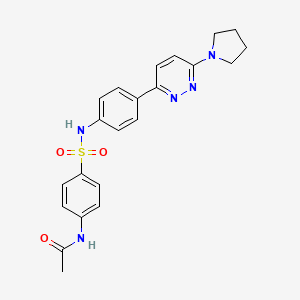
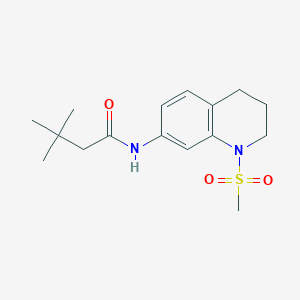
![1-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972339.png)
![5-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B14972347.png)
![5-[(3-Methylbutanoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14972348.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14972369.png)
